molecular formula C10H13N3O2 B1488951 (3-Aminoazetidin-1-yl)(6-methoxypyridin-3-yl)methanone CAS No. 1621925-21-0

(3-Aminoazetidin-1-yl)(6-methoxypyridin-3-yl)methanone

Cat. No.: B1488951
CAS No.: 1621925-21-0
M. Wt: 207.23 g/mol
InChI Key: SAXYXAHFBBEKPJ-UHFFFAOYSA-N
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Description

(3-Aminoazetidin-1-yl)(6-methoxypyridin-3-yl)methanone: is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminoazetidin-1-yl)(6-methoxypyridin-3-yl)methanone typically involves multi-step organic reactions. One common approach is the reaction of 3-aminoazetidine with 6-methoxypyridine-3-carbonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions, and a suitable solvent such as dichloromethane or dimethylformamide is used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the synthesis process. Additionally, purification steps such as recrystallization or column chromatography are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Aminoazetidin-1-yl)(6-methoxypyridin-3-yl)methanone: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and physical properties, making them suitable for various applications.

Scientific Research Applications

(3-Aminoazetidin-1-yl)(6-methoxypyridin-3-yl)methanone: has several scientific research applications:

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It can serve as a ligand for biological targets, aiding in the study of molecular interactions.

  • Medicine: : Potential therapeutic applications include the development of new drugs targeting specific diseases.

  • Industry: : The compound's unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3-Aminoazetidin-1-yl)(6-methoxypyridin-3-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(3-Aminoazetidin-1-yl)(6-methoxypyridin-3-yl)methanone: can be compared with other similar compounds, such as 3-aminoazetidine derivatives and 6-methoxypyridine derivatives . These compounds share structural similarities but may differ in their functional groups and properties. The uniqueness of This compound

List of Similar Compounds

  • 3-Aminoazetidine derivatives

  • 6-Methoxypyridine derivatives

  • 3-(1H-benzo[d]imidazol-2-yl) derivatives

  • 3-(3H-imidazo[4,5-b]pyridin-2-yl) derivatives

This compound's versatility and potential applications make it a valuable subject of study in scientific research. Its unique structure and reactivity profile offer opportunities for innovation in various fields, from drug development to material science.

Properties

IUPAC Name

(3-aminoazetidin-1-yl)-(6-methoxypyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-15-9-3-2-7(4-12-9)10(14)13-5-8(11)6-13/h2-4,8H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXYXAHFBBEKPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)N2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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